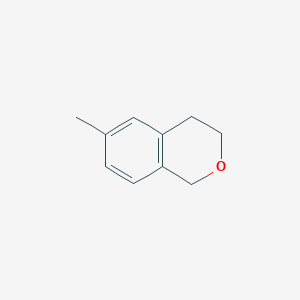
6-Methyl-3,4-dihydro-1H-2-benzopyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3,4-dihydro-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds that consist of a benzene ring fused to a pyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-dihydro-1H-2-benzopyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 6-Methyl-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce halogens, alkyl, or other functional groups .
科学研究应用
6-Methyl-3,4-dihydro-1H-2-benzopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antioxidant and its ability to scavenge free radicals.
作用机制
The mechanism of action of 6-Methyl-3,4-dihydro-1H-2-benzopyran involves its interaction with molecular targets and pathways within biological systems. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Another benzopyran derivative with potential biological activities.
Uniqueness: 6-Methyl-3,4-dihydro-1H-2-benzopyran is unique due to its specific structural features and the range of reactions it can undergo.
生物活性
6-Methyl-3,4-dihydro-1H-2-benzopyran, also known as 6-methylhydrocoumarin, is an organic compound with significant biological activity. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10O2 with a molecular weight of approximately 162.19 g/mol. The structure features a fused benzene and pyran ring with a methyl group at the sixth position, contributing to its unique reactivity profile and stability.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi has been documented, making it a potential candidate for developing new antimicrobial agents.
Antitumor Activity
Studies have shown that certain benzopyran derivatives, including this compound, possess antitumor properties. A significant proportion of benzopyran compounds isolated from marine fungi have demonstrated cytotoxic effects against human cancer cell lines. For instance, compounds structurally related to this compound have exhibited IC50 values ranging from 11.7 µM to 22.6 µM against various cancer cell lines .
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory activities. Research suggests that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition: The compound has been shown to inhibit specific cytochrome P450 isoenzymes and aromatase activity, which are critical in drug metabolism and hormone synthesis .
- Reactive Oxygen Species (ROS) Modulation: Its antioxidant properties allow it to scavenge free radicals, thereby reducing oxidative stress in cells .
- Interaction with Biological Macromolecules: The compound interacts with proteins and nucleic acids, influencing various biochemical pathways essential for cellular function.
Case Studies
Several studies have highlighted the biological activity of this compound:
属性
CAS 编号 |
182949-71-9 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC 名称 |
6-methyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H12O/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-3,6H,4-5,7H2,1H3 |
InChI 键 |
LBNPEKJORLEDCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(COCC2)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















